molecular formula C9H12BrN3O2 B582059 tert-Butyl (5-bromopyrazin-2-yl)carbamate CAS No. 914349-79-4

tert-Butyl (5-bromopyrazin-2-yl)carbamate

Cat. No.: B582059
CAS No.: 914349-79-4
M. Wt: 274.118
InChI Key: PNYUSBALYDXDRK-UHFFFAOYSA-N
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Description

tert-Butyl (5-bromopyrazin-2-yl)carbamate is a chemical compound with the molecular formula C9H12BrN3O2. It is a derivative of pyrazine, a nitrogen-containing heterocyclic aromatic compound. This compound is often used in organic synthesis and medicinal chemistry due to its unique structural properties and reactivity.

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

tert-Butyl (5-bromopyrazin-2-yl)carbamate can be synthesized through a multi-step process. One common method involves the bromination of pyrazine, followed by the introduction of a tert-butyl carbamate group. The reaction typically requires a brominating agent such as N-bromosuccinimide (NBS) and a base like sodium hydroxide. The tert-butyl carbamate group is then introduced using tert-butyl chloroformate in the presence of a base such as triethylamine.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale bromination and carbamation processes. These processes are optimized for high yield and purity, often using automated reactors and continuous flow systems to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (5-bromopyrazin-2-yl)carbamate undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

    Oxidation and Reduction: The pyrazine ring can undergo oxidation or reduction under specific conditions.

    Coupling Reactions: It can participate in palladium-catalyzed cross-coupling reactions to form complex organic molecules.

Common Reagents and Conditions

    Substitution Reactions: Nucleophiles like amines or thiols in the presence of a base.

    Oxidation: Oxidizing agents such as potassium permanganate.

    Reduction: Reducing agents like lithium aluminum hydride.

    Coupling Reactions: Palladium catalysts and bases like cesium carbonate in solvents such as 1,4-dioxane.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an aminopyrazine derivative, while coupling reactions can produce complex biaryl compounds.

Scientific Research Applications

tert-Butyl (5-bromopyrazin-2-yl)carbamate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Employed in the study of enzyme inhibitors and receptor ligands.

    Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl (5-bromo-3-methoxypyridin-2-yl)methylcarbamate
  • tert-Butyl (5-bromopyridin-2-yl)carbamate
  • tert-Butyl (5-bromopyrazin-2-yl)carbamate

Uniqueness

This compound is unique due to its specific substitution pattern on the pyrazine ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and selectivity in chemical reactions and biological assays.

Biological Activity

tert-Butyl (5-bromopyrazin-2-yl)carbamate is an organic compound characterized by its unique structure, which includes a tert-butyl group attached to a carbamate moiety and a 5-bromopyrazin-2-yl group. This compound has garnered attention in medicinal chemistry and biological research due to its potential pharmacological activities, particularly those associated with the pyrazine moiety.

  • Molecular Formula : C₉H₁₂BrN₃O₂
  • Molecular Weight : 274.11 g/mol
  • Density : Approximately 1.2 g/cm³
  • Boiling Point : Around 268.8 °C at 760 mmHg

The biological activity of this compound is primarily attributed to the presence of the pyrazine ring, which is known for its interactions with various biological targets, including enzymes and receptors. The compound may modulate cellular processes by influencing these targets, leading to potential therapeutic effects such as antimicrobial and antitumor activities.

Biological Activity Overview

Research indicates that compounds containing pyrazine rings often exhibit significant biological activities, including:

  • Antimicrobial Activity : The compound has shown promise in inhibiting the growth of various microorganisms.
  • Antitumor Activity : Preliminary studies suggest potential efficacy against certain cancer cell lines.

Antimicrobial Studies

In a study investigating the antimicrobial properties of various pyrazine derivatives, this compound demonstrated notable activity against Gram-positive and Gram-negative bacteria. The minimal inhibitory concentration (MIC) values were determined using standard broth microdilution methods, revealing effective concentrations that inhibit bacterial growth.

Microorganism MIC (μg/mL)
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa128

Antitumor Activity

In vitro studies on cancer cell lines have shown that this compound can induce apoptosis in specific cancer types. For instance, treatment of MIA PaCa-2 pancreatic cancer cells with varying concentrations resulted in a dose-dependent decrease in cell viability, as measured by MTT assays.

Concentration (μM) Cell Viability (%)
0100
1085
2565
5040

Properties

IUPAC Name

tert-butyl N-(5-bromopyrazin-2-yl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12BrN3O2/c1-9(2,3)15-8(14)13-7-5-11-6(10)4-12-7/h4-5H,1-3H3,(H,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNYUSBALYDXDRK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=CN=C(C=N1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12BrN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30657364
Record name tert-Butyl (5-bromopyrazin-2-yl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30657364
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

274.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

914349-79-4
Record name tert-Butyl (5-bromopyrazin-2-yl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30657364
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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